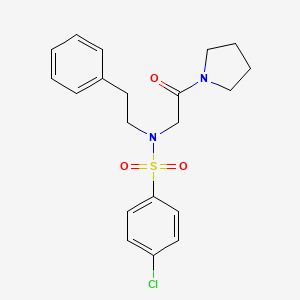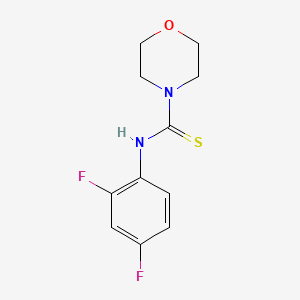![molecular formula C16H18N4O2S B6001080 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide](/img/structure/B6001080.png)
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The thiadiazole ring is then introduced through a series of condensation reactions with thiosemicarbazide derivatives. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its interactions with specific molecular targets.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole, also show comparable biological properties.
Uniqueness
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-15(23-19-18-11)16(22)17-13-9-14(21)20(10-13)8-7-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHGXENTKDDMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,1,3-benzoxadiazol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B6001002.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001016.png)
![5-[[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6001022.png)
![4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride](/img/structure/B6001033.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone](/img/structure/B6001049.png)
![5-(phenoxymethyl)-N-[phenyl(4-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6001060.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6001062.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6001075.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6001087.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6001099.png)
![1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B6001102.png)
![(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B6001107.png)

